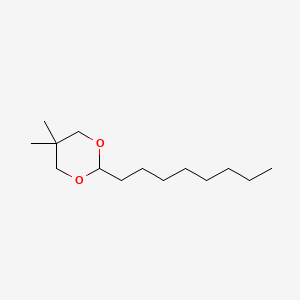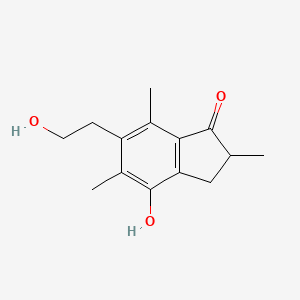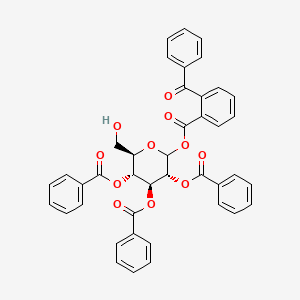
Penta-O-benzoyl-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penta-O-benzoyl-beta-D-glucopyranose is a benzoylated derivative of beta-D-glucopyranose. This compound is a type of carbohydrate derivative where all five hydroxyl groups of the glucose molecule are esterified with benzoyl groups. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Penta-O-benzoyl-beta-D-glucopyranose can be synthesized through the benzoylation of beta-D-glucopyranose. The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Mechanochemical methods, such as high-speed vibration milling, have been employed to enhance the efficiency of the reaction and reduce the production time . These methods offer advantages such as high conversion yields, reduced pollution, and lower costs.
Analyse Des Réactions Chimiques
Types of Reactions
Penta-O-benzoyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the benzoyl groups are replaced by other functional groups.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-glucopyranose.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Benzoyl Chloride: Used for the initial benzoylation reaction.
Pyridine or Triethylamine: Bases used to neutralize the hydrochloric acid formed during the benzoylation.
Acidic or Basic Hydrolysis: Conditions used to remove the benzoyl groups.
Major Products Formed
Beta-D-Glucopyranose: Formed upon hydrolysis of the benzoyl groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Penta-O-benzoyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding glycosylation processes.
Medicine: Utilized in the synthesis of antiviral drugs and other therapeutic agents.
Industry: Used in the production of various fine chemicals and as a precursor in the synthesis of other benzoylated sugars.
Mécanisme D'action
The mechanism of action of penta-O-benzoyl-beta-D-glucopyranose primarily involves its reactivity as a benzoylated sugar. The benzoyl groups increase the compound’s lipophilicity, making it more soluble in organic solvents and facilitating its use in organic synthesis. The compound can interact with various molecular targets, including enzymes involved in carbohydrate metabolism, through its esterified hydroxyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-O-acetyl-beta-D-glucopyranose: Another esterified derivative of beta-D-glucopyranose, where the hydroxyl groups are acetylated instead of benzoylated.
Penta-O-galloyl-beta-D-glucopyranose: A derivative where the hydroxyl groups are esterified with gallic acid.
Uniqueness
Penta-O-benzoyl-beta-D-glucopyranose is unique due to its benzoyl groups, which provide distinct chemical properties such as increased stability and reactivity compared to other esterified derivatives. This makes it particularly useful in organic synthesis and as a model compound in carbohydrate chemistry.
Propriétés
Formule moléculaire |
C41H32O11 |
|---|---|
Poids moléculaire |
700.7 g/mol |
Nom IUPAC |
[(3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(hydroxymethyl)oxan-2-yl] 2-benzoylbenzoate |
InChI |
InChI=1S/C41H32O11/c42-25-32-34(49-37(44)27-17-7-2-8-18-27)35(50-38(45)28-19-9-3-10-20-28)36(51-39(46)29-21-11-4-12-22-29)41(48-32)52-40(47)31-24-14-13-23-30(31)33(43)26-15-5-1-6-16-26/h1-24,32,34-36,41-42H,25H2/t32-,34-,35+,36-,41?/m1/s1 |
Clé InChI |
NXYZVSNPWNVXKS-MWTIFNDUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


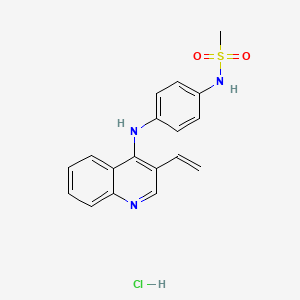
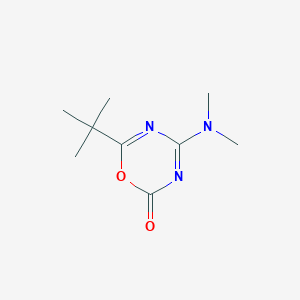
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)

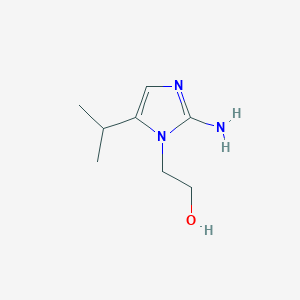
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)

